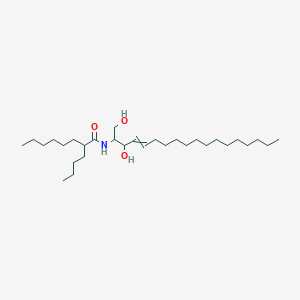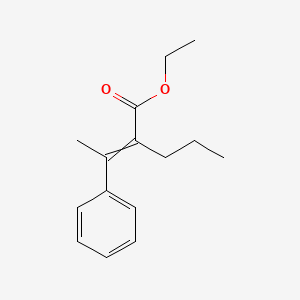
Ethyl 2-(1-phenylethylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-phényléthylidène)pentanoate d'éthyle est un composé organique appartenant à la famille des esters. Les esters sont caractérisés par leurs odeurs agréables et sont souvent utilisés dans les parfums et les agents aromatisants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-(1-phényléthylidène)pentanoate d'éthyle peut être synthétisé par condensation de l'acétophénone avec le cyanoacétate d'éthyle en présence d'acétate d'ammonium et d'acide acétique glacial. La réaction est généralement réalisée dans le benzène sous reflux pendant plusieurs heures . Le produit est ensuite purifié par extraction et distillation.
Méthodes de production industrielle
La production industrielle du 2-(1-phényléthylidène)pentanoate d'éthyle suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de produit constante et des rendements plus élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-phényléthylidène)pentanoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium (NaOH) et l'acide chlorhydrique (HCl) facilitent les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de divers esters substitués et autres dérivés.
Applications de la recherche scientifique
Le 2-(1-phényléthylidène)pentanoate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 2-(1-phényléthylidène)pentanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'alcool et l'acide carboxylique correspondants, qui peuvent ensuite participer à divers processus biochimiques. Le groupe phényléthylidène peut interagir avec les récepteurs cellulaires, influençant les voies de transduction du signal et exerçant des effets biologiques .
Applications De Recherche Scientifique
Ethyl 2-(1-phenylethylidene)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 2-(1-phenylethylidene)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The phenylethylidene group may interact with cellular receptors, influencing signal transduction pathways and exerting biological effects .
Comparaison Avec Des Composés Similaires
Le 2-(1-phényléthylidène)pentanoate d'éthyle peut être comparé à d'autres esters tels que l'acétate d'éthyle, le butyrate de méthyle et le benzoate d'éthyle. Bien que tous ces composés partagent le groupe fonctionnel ester, le 2-(1-phényléthylidène)pentanoate d'éthyle est unique en raison de la présence du groupe phényléthylidène, qui confère des propriétés chimiques et biologiques distinctes .
Liste des composés similaires
- Acétate d'éthyle
- Butyrate de méthyle
- Benzoate d'éthyle
Cet article détaillé fournit un aperçu complet du 2-(1-phényléthylidène)pentanoate d'éthyle, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
654640-29-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
ethyl 2-(1-phenylethylidene)pentanoate |
InChI |
InChI=1S/C15H20O2/c1-4-9-14(15(16)17-5-2)12(3)13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3 |
Clé InChI |
ZVZNEKMGLBJAGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(C)C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


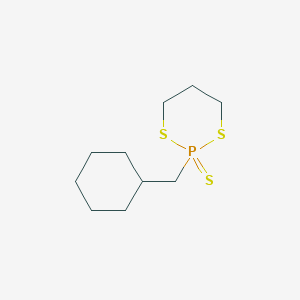

![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
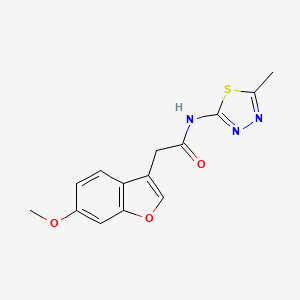
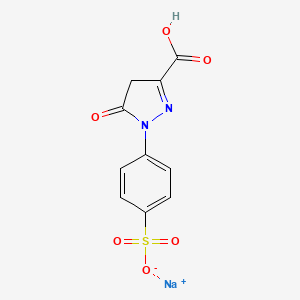
![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
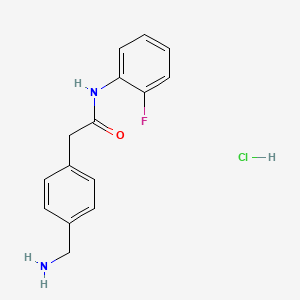
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
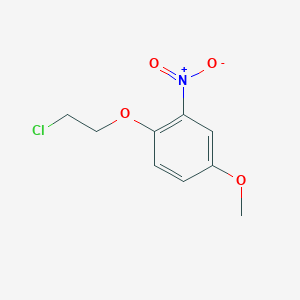

![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
